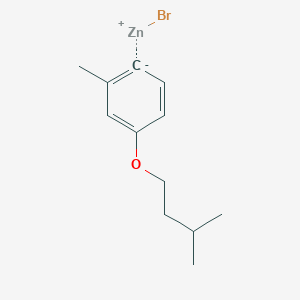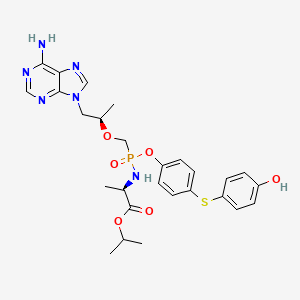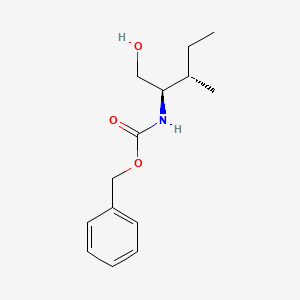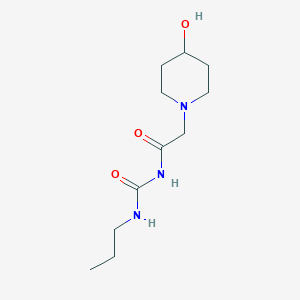
2-Methyl-4-i-pentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-i-pentyloxyphenylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in facilitating various chemical reactions, especially in the formation of carbon-carbon bonds. The presence of the zinc atom in its structure allows it to act as a nucleophile in many organic reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-i-pentyloxyphenylZinc bromide typically involves the reaction of 2-Methyl-4-i-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2-Methyl-4-i-pentyloxyphenyl bromide+Zn→2-Methyl-4-i-pentyloxyphenylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-i-pentyloxyphenylZinc bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It is commonly used in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of organic compounds depending on the nature of the leaving group and the nucleophile.
Aplicaciones Científicas De Investigación
2-Methyl-4-i-pentyloxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: In industrial settings, it is used in the production of fine chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-i-pentyloxyphenylZinc bromide exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of electrons, enabling the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the methyl and i-pentyloxy groups.
2-MethylphenylZinc bromide: Similar but does not have the i-pentyloxy group.
4-i-PentyloxyphenylZinc bromide: Similar but lacks the methyl group.
Uniqueness
2-Methyl-4-i-pentyloxyphenylZinc bromide is unique due to the presence of both the methyl and i-pentyloxy groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can provide steric and electronic effects that make this compound particularly useful in specific synthetic applications.
Propiedades
Fórmula molecular |
C12H17BrOZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-3-(3-methylbutoxy)benzene-6-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-10(2)7-8-13-12-6-4-5-11(3)9-12;;/h4,6,9-10H,7-8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CNVZCHPWNQPTNE-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC(=C1)OCCC(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)







![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)

![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)
